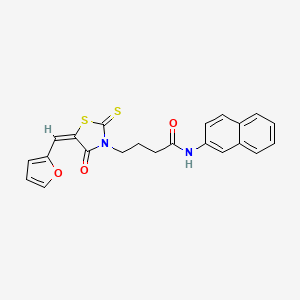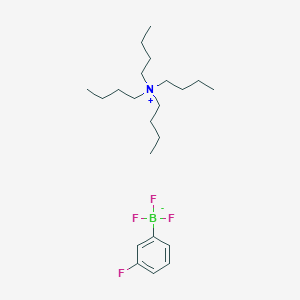
Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide, also known as tetrabutylammonium trifluoro(3-fluorophenyl)borate, is a chemical compound with the molecular formula C16H36N.C6H4BF4. This compound is characterized by its unique structure, which includes a tetrabutylazanium cation and a trifluoro(3-fluorophenyl)boranuide anion. It is primarily used in organic synthesis and various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide typically involves the reaction of tetrabutylammonium hydroxide with trifluoroborane in the presence of 3-fluorophenylboronic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide or potassium iodide.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable in different chemical industries.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is used as a reagent for the synthesis of fluorinated compounds. Its unique structure allows for selective reactions that are difficult to achieve with other reagents.
Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated drugs and imaging agents.
Medicine: In the medical field, this compound is used in the synthesis of fluorinated pharmaceuticals. These compounds have unique properties that make them suitable for various therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of fluorinated polymers and other materials that require high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a fluorinating agent, introducing fluorine atoms into organic molecules. This process is crucial for the synthesis of fluorinated compounds, which have unique properties and applications.
Comparación Con Compuestos Similares
Tetrabutylammonium fluoride: This compound is similar in structure but lacks the fluorophenyl group.
Trifluoroborate salts: These compounds have similar anionic components but differ in their cationic parts.
Uniqueness: Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is unique due to its combination of a tetrabutylazanium cation and a trifluoro(3-fluorophenyl)boranuide anion. This combination provides specific reactivity and selectivity that are not found in other similar compounds.
Propiedades
IUPAC Name |
tetrabutylazanium;trifluoro-(3-fluorophenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZJDQYJSRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2411897.png)
![(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2411898.png)
![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2411902.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)
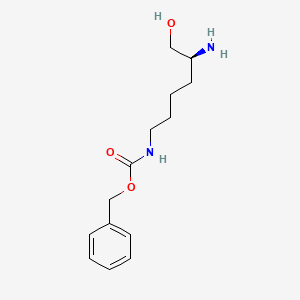
![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)
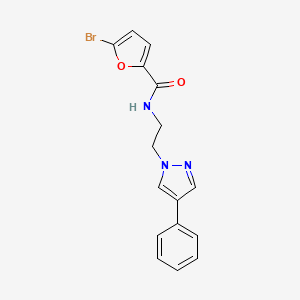
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2411907.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2411908.png)
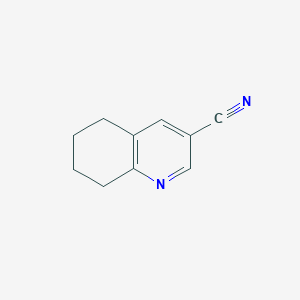

![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)
